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molecular formula C14H14F3NO2 B8448145 N-But-3-enyl-N-(4-trifluoromethoxy-phenyl)-acrylamide

N-But-3-enyl-N-(4-trifluoromethoxy-phenyl)-acrylamide

Cat. No. B8448145
M. Wt: 285.26 g/mol
InChI Key: SWRXCONMBQZTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501768B2

Procedure details

Acryloyl chloride (0.7 g, 7.8 mmol) was added dropwise to a solution of But-3-enyl-(4-trifluoromethoxy-phenyl)-amine (1.2 g, 5.2 mmol) and Et3N (1.1 g, 10.4 mmol). The mixture was stirred at ambient temperature overnight. The mixture was extracted with DCM, washed with brine, dried over anhydrous Na2SO4. The solvent was removed by reduced pressure and the residue was purified by silica gel column chromatography (eluting with petroleum ether/ethyl acetate=10/1) to give N-But-3-enyl-N-(4-trifluoromethoxy-phenyl)-acrylamide (0.8 g, 54%). 1H NMR (300 MHz, CDCl3): δ 7.35-7.18 (m, 4H), 6.38-6.35 (m, 1H), 5.96-5.93 (m, 1H), 5.78-5.74 (m, 1H), 5.68-5.64 (m, 1H), 5.08-5.01 (m, 2H), 3.84 (t, 2H, J=7.5 Hz), 2.31-2.27 (m, 2H). LC-MS: [M+1]+ 286.1.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[CH2:6]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][C:18]([F:21])([F:20])[F:19])=[CH:13][CH:12]=1)[CH2:7][CH:8]=[CH2:9].CCN(CC)CC>>[CH2:6]([N:10]([C:11]1[CH:16]=[CH:15][C:14]([O:17][C:18]([F:19])([F:20])[F:21])=[CH:13][CH:12]=1)[C:1](=[O:4])[CH:2]=[CH2:3])[CH2:7][CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
1.2 g
Type
reactant
Smiles
C(CC=C)NC1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
1.1 g
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed by reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluting with petroleum ether/ethyl acetate=10/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC=C)N(C(C=C)=O)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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